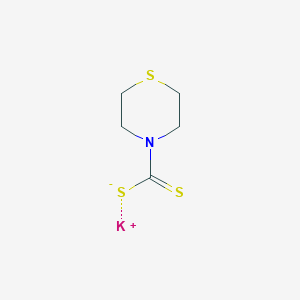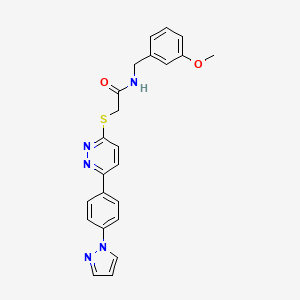
N-(2-chlorophenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-chlorophenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide" is a member of the carboxamide family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related N-substituted pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with substituted amines. For example, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, novel carboxamides have been synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of "this compound" could potentially be achieved through a similar pathway, involving the appropriate pyridinecarbonyl chloride and aminochlorobenzene derivative.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized by single crystal X-ray diffraction, which provides detailed information about the molecular conformation and crystal packing . The presence of substituents on the phenyl and pyridine rings can influence the planarity of the molecules and the types of intermolecular interactions, such as hydrogen bonding, that occur within the crystal lattice . For the compound , similar analytical techniques could be used to determine its molecular structure and the nature of its intermolecular interactions.
Chemical Reactions Analysis
Carboxamide compounds can undergo various chemical reactions depending on their substituents. For instance, pyrrolidine-1-carboxamides have been shown to undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . The reactivity of "this compound" could be explored under different conditions to identify potential reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as melting points, can be influenced by molecular symmetry and lattice energy, as described by Carnelley’s rule . The melting points of these compounds can be predicted from a linear regression of these variables. Additionally, the interaction environments of these compounds can be probed using Hirshfeld surface analysis and contact enrichment studies . For the compound , similar studies could be conducted to understand its physicochemical properties and how they relate to its molecular structure and intermolecular interactions.
Scientific Research Applications
Molecular Interaction and Binding Studies
Studies have elucidated the molecular interaction mechanisms of related compounds with receptors, providing insights into their potential as antagonists or inverse agonists for specific receptors. For example, molecular orbital methods and conformational analysis have been utilized to understand the binding interactions of similar compounds with the CB1 cannabinoid receptor, offering a foundation for the development of receptor-targeted therapies (Shim et al., 2002).
Synthesis and Characterization of Polymers
Research has been conducted on the synthesis and characterization of new polyamides and polyimides, highlighting the versatility of pyrrolidine-1-carboxamide derivatives in polymer science. These studies have shown that incorporating such units into polymers can enhance their thermal stability, solubility, and mechanical properties, making them suitable for advanced material applications (Choi & Jung, 2004).
Antitubercular and Antibacterial Activities
Research on pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives has demonstrated significant antitubercular and antibacterial activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bodige et al., 2019).
Electronic Properties and Interaction Landscapes
Investigations into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have provided valuable information on their physicochemical characteristics. This research aids in understanding how these compounds interact with various biological and chemical environments, influencing their reactivity and stability (Gallagher et al., 2022).
properties
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-3-1-2-4-15(14)19-16(21)20-10-7-13(11-20)22-12-5-8-18-9-6-12/h1-6,8-9,13H,7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYHDIBZQVOWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)




![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)



